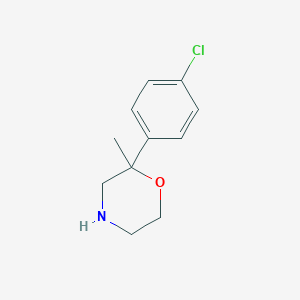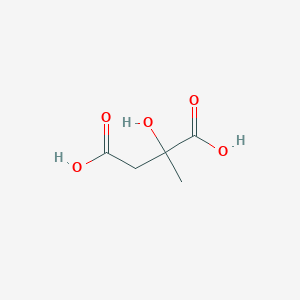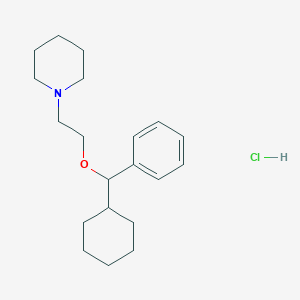
1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine hydrochloride, commonly known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Allen and Hanburys, a British pharmaceutical company, and was initially developed as a potential alternative to morphine. AH-7921 is a potent mu-opioid receptor agonist and has been shown to be effective in managing pain in animal studies. However, due to its potential for abuse and addiction, it has been classified as a Schedule I controlled substance in the United States and is not approved for human use.
Mécanisme D'action
AH-7921 acts as a mu-opioid receptor agonist, binding to the same receptors in the brain that are targeted by endogenous opioids such as endorphins. By activating these receptors, AH-7921 can reduce the transmission of pain signals and produce analgesia. However, like other opioids, AH-7921 can also produce euphoria, sedation, and respiratory depression, which can lead to overdose and death.
Effets Biochimiques Et Physiologiques
AH-7921 has been shown to produce a range of biochemical and physiological effects in animal studies. In addition to its analgesic properties, AH-7921 has been shown to produce sedation, hypothermia, and decreased locomotor activity in rats. It has also been shown to produce respiratory depression, which is a major concern with opioid drugs.
Avantages Et Limitations Des Expériences En Laboratoire
AH-7921 has several advantages for laboratory experiments. It is a potent mu-opioid receptor agonist and can produce analgesia in animal models. It is also relatively easy to synthesize and can be produced in large quantities. However, its potential for abuse and addiction, as well as its toxicity, limit its use in clinical and preclinical studies.
Orientations Futures
There are several potential future directions for research on AH-7921. One area of interest is the development of safer and more effective opioid analgesics that can produce analgesia without the risk of addiction and overdose. Another area of interest is the study of AH-7921 as a potential treatment for opioid addiction. Finally, there is a need for further research on the biochemical and physiological effects of AH-7921, as well as its potential for toxicity and overdose.
Méthodes De Synthèse
The synthesis of AH-7921 involves several steps, starting with the reaction of 1,4-cyclohexadiene with benzyl chloride to produce alpha-cyclohexylbenzyl chloride. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to yield 1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine. The final step involves the reaction of this compound with hydrochloric acid to produce the hydrochloride salt of AH-7921.
Applications De Recherche Scientifique
AH-7921 has been studied extensively in animal models for its analgesic properties. It has been shown to be effective in reducing pain in rats and mice, with a potency similar to that of morphine. However, its potential for abuse and addiction has limited its clinical use. AH-7921 has also been studied for its potential as a treatment for opioid addiction. In one study, AH-7921 was found to reduce the symptoms of withdrawal in rats that were dependent on morphine.
Propriétés
Numéro CAS |
102370-70-7 |
|---|---|
Nom du produit |
1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine hydrochloride |
Formule moléculaire |
C20H32ClNO |
Poids moléculaire |
337.9 g/mol |
Nom IUPAC |
1-[2-[cyclohexyl(phenyl)methoxy]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H31NO.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)22-17-16-21-14-8-3-9-15-21;/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2;1H |
Clé InChI |
FQUBIOROYFZHGR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)OCCN3CCCCC3.Cl |
SMILES canonique |
C1CCC(CC1)C(C2=CC=CC=C2)OCCN3CCCCC3.Cl |
Synonymes |
1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



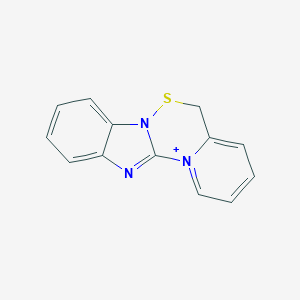
![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)
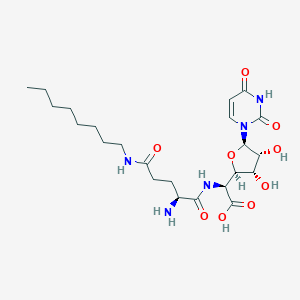



![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)
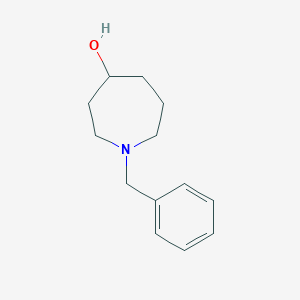
![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)


